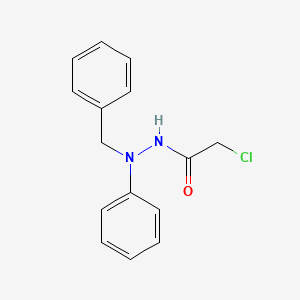N'-benzyl-2-chloro-N'-phenylacetohydrazide
CAS No.: 854357-31-6
Cat. No.: VC7603951
Molecular Formula: C15H15ClN2O
Molecular Weight: 274.75
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 854357-31-6 |
|---|---|
| Molecular Formula | C15H15ClN2O |
| Molecular Weight | 274.75 |
| IUPAC Name | N'-benzyl-2-chloro-N'-phenylacetohydrazide |
| Standard InChI | InChI=1S/C15H15ClN2O/c16-11-15(19)17-18(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) |
| Standard InChI Key | PAYXMJQZBOZSAA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=O)CCl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N'-Benzyl-2-chloro-N'-phenylacetohydrazide (C₁₅H₁₅ClN₂O; MW: 274.74 g/mol) consists of a central hydrazide group (-CONH-NR₂) substituted with a chlorine atom at the α-carbon, a benzyl group (C₆H₅CH₂-) on one nitrogen, and a phenyl group (C₆H₅-) on the adjacent nitrogen . The chlorine atom introduces electrophilic character, while the aromatic substituents enhance lipophilicity and steric bulk, influencing both solubility and target binding.
Key Structural Features:
-
Chloroacetohydrazide backbone: Facilitates nucleophilic substitution and hydrogen bonding.
-
Benzyl and phenyl groups: Promote π-π stacking interactions with aromatic residues in proteins.
-
Asymmetric substitution: Creates a stereoelectronic environment optimal for selective receptor inhibition .
Physicochemical Characteristics
The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, acetonitrile) but limited aqueous solubility due to its hydrophobic aromatic groups. Its logP value (estimated at 3.2) suggests significant membrane permeability, a critical factor for oral bioavailability . Thermal stability studies indicate decomposition above 200°C, necessitating storage at 2–8°C in inert atmospheres .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N'-benzyl-2-chloro-N'-phenylacetohydrazide follows a modular approach involving sequential nucleophilic substitutions (Figure 1):
-
Formation of the Hydrazide Backbone:
N',N'-Diphenylhydrazine hydrochloride reacts with 2-chloroacetyl chloride in acetone/water under basic conditions (K₂CO₃) to yield 2-chloro-N',N'-diphenylacetohydrazide . -
Benzyl Substitution:
The intermediate undergoes benzylation via nucleophilic displacement using benzylamine in anhydrous acetonitrile, catalyzed by triethylamine. Purification via column chromatography (CH₂Cl₂/MeOH gradient) affords the final product in 36% yield .
Critical Reaction Parameters:
-
Temperature control during acylation prevents decomposition of the chloroacetyl intermediate.
-
Excess benzylamine (1.2 equiv) ensures complete substitution at the nitrogen .
Structural Analogues and SAR Insights
Structure-activity relationship (SAR) studies on related N'-phenylacetohydrazides reveal that:
-
Chlorine at C2: Essential for antiviral activity; replacement with methyl or hydroxyl groups reduces EC₅₀ by >10-fold .
-
Benzyl vs. Phenyl: Benzyl substitution enhances metabolic stability compared to bulkier groups (e.g., fluorenyl), as evidenced by microsomal half-life increases from 12 min to >60 min .
-
N',N'-Symmetry: Asymmetric substitution (benzyl/phenyl) improves selectivity indices (SI) by reducing off-target binding, as seen in hERG channel assays (IC₅₀ > 30 μM) .
Pharmacological Profile and Antiviral Mechanisms
Antiviral Efficacy
In vitro studies using EBOV pseudotypes (VSV-EBOV-GP) demonstrate potent inhibition of viral entry:
| Compound | EC₅₀ (μM) | Selectivity Index (SI) |
|---|---|---|
| N'-Benzyl-2-chloro-N'-phenylacetohydrazide | 0.27 | 358 |
| Parent Carbazole (SC816) | 1.70 | 19 |
The compound also shows activity against live EBOV (Mayinga strain) in Vero cells, with a 3.2-log reduction in viral titer at 1 μM .
Mechanism of Action
N'-Benzyl-2-chloro-N'-phenylacetohydrazide disrupts the EBOV glycoprotein (GP)-NPC1 receptor interaction via allosteric modulation:
-
Binding to GP1-GP2 Interface: The chloroacetohydrazide core anchors the compound near the GP2 helical bundle, while the benzyl group occupies a hydrophobic pocket formed by residues F535 and L529 .
-
Inhibition of NPC1 Binding: ELISA assays show >80% suppression of GP-NPC1 domain C interaction at 10 μM, comparable to the reference inhibitor MBX2270 .
-
pH-Dependent Activity: Enhanced inhibition at endosomal pH (5.5) suggests preferential binding to the GP conformational state exposed during viral fusion .
Comparative Analysis with Related Hydrazides
N',N'-Diphenylacetohydrazide Derivatives
-
N',N'-Diphenyl-2-chloroacetohydrazide (EC₅₀ = 0.05 μM): Higher potency but lower SI (115 vs. 358) due to increased hERG affinity .
-
N'-Benzyl-N'-phenylpropanehydrazide: Inactive, highlighting the critical role of the chloroacetate moiety .
Non-Chlorinated Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume